6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Overview
Description
6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a chemical compound with a unique structure and diverse applications. It has a molecular formula of C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is characterized by its unique spirocyclic structure. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] are not detailed in the retrieved sources, related compounds such as photochromic spiropyran have been studied for their photoisomerization and thermal reactions .Physical And Chemical Properties Analysis
6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has a molecular formula of C10H10N2O2, an average mass of 190.199 Da, and a monoisotopic mass of 190.074234 Da . Further physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
Synthesis and Structural Analysis
- Spirocyclic Synthesis : The synthesis of novel spirocyclic compounds including spiro[cyclopropane-1,3′-oxindole] derivatives and cyclopropa[c]quinoline carboxylic acids, which involve diastereoselective cyclopropanation reactions, has been explored. This synthesis is significant for the formation of structurally complex and stereochemically rich compounds (Yong, Ung, Pyne, Skelton, & White, 2007).
Reactions with Nucleophiles
- Reactions with Oxygencentered Nucleophiles : Studies have shown that 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles can react with oxygen-centered nucleophiles, resulting in products that maintain the three-membered ring, which is crucial for understanding the chemical reactivity and potential applications of these compounds (Kayukov et al., 2011).
Green Chemistry Approaches
- One-Pot Synthesis Using Green Catalysts : An efficient one-pot synthesis of 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives has been developed using KAl(SO4)2.12H2O (Alum) as a non-toxic and easily available green catalyst. This highlights the compound's utility in environmentally friendly chemical processes (Mohammadi, Taheri, & Amouzegar, 2017).
Photochromic Applications
- Photochromic Behavior and Stability : The reversible conversion of 1′,3′,3′-trimethyl-6-nitro-1′,3′-dihydrospiro[2H-1-benzopyran-2,2′-2′H-indole] into its merocyanine form and the study of its metal ion binding in acetone provide insights into the photochromic behavior and potential applications in photonics and molecular electronics (Kubinyi et al., 2011).
properties
IUPAC Name |
6-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)7-1-2-8-9(5-7)11-6-10(8)3-4-10/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYGMFTRVWQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622733 | |
Record name | 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
CAS RN |
618446-19-8 | |
Record name | 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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